1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine
CAS No.: 1823188-08-4
Cat. No.: VC2768737
Molecular Formula: C9H2BrClF6N2
Molecular Weight: 367.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823188-08-4 |
|---|---|
| Molecular Formula | C9H2BrClF6N2 |
| Molecular Weight | 367.47 g/mol |
| IUPAC Name | 1-bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C9H2BrClF6N2/c10-6-5-4(11)1-3(8(12,13)14)2-19(5)7(18-6)9(15,16)17/h1-2H |
| Standard InChI Key | MGDZFBQJEKQIEZ-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl |
| Canonical SMILES | C1=C(C2=C(N=C(N2C=C1C(F)(F)F)C(F)(F)F)Br)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine features a fused heterocyclic system comprising an imidazole ring and a pyridine ring. The [1,5-a] designation indicates the specific fusion pattern between these rings, differentiating it from the more commonly studied imidazo[1,2-a]pyridine derivatives. The compound contains several key functional groups:
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A bromine atom at position 1
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A chlorine atom at position 8
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Two trifluoromethyl (CF₃) groups at positions 3 and 6
Predicted Physicochemical Properties
Based on structurally similar compounds, the following properties can be estimated:
Related Imidazopyridine Derivatives
Structural Comparisons
Several related compounds provide insights into the properties of 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine:
Structural Implications
The primary difference between the target compound and these related structures is the imidazo[1,5-a]pyridine core versus the imidazo[1,2-a]pyridine core. This variation in fusion pattern likely affects:
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Electronic distribution throughout the molecule
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Relative acidity/basicity of nitrogen atoms
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Preferred conformations and binding characteristics
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Reactivity patterns in chemical transformations
The positioning of multiple electron-withdrawing groups (bromine, chlorine, and trifluoromethyl groups) creates a unique electronic environment that would influence the compound's chemical behavior and potential biological interactions.
Synthesis Considerations
From Appropriately Substituted Pyridines
The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives involves reaction of substituted aminopyridines with α-halogenated carbonyl compounds :
A similar approach could potentially be adapted for the synthesis of the target compound, using appropriately substituted starting materials to incorporate the desired functional groups at specific positions.
Functional Group Incorporation
For the specific target compound, additional synthetic steps would be required:
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Introduction of a second trifluoromethyl group
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Selective bromination at position 1
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Ensuring correct positioning of the chlorine atom
Hydrolysis of Ester Intermediates
For the related compound 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, the following hydrolysis conditions were reported:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method 1 | Lithium hydroxide monohydrate in ethanol | Reflux | 86% |
| Method 2 | 1M NaOH in methanol | 50°C for 1 hour | 77-80% |
These hydrolysis conditions demonstrate the stability of the imidazopyridine core under basic conditions, which may be relevant for synthetic planning of the target compound.
Crystal Structure and Molecular Packing
Insights from Related Compounds
The crystal structure of 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde provides relevant insights:
"The title molecule consists of the imidazo[1,2-a]pyridine core moiety, and one trifluoromethyl and one carbaldehyde group" . Additionally, "non-classical intermolecular C4′-H4′⋯O1 hydrogen bond exists between two imidazo[1,2-a]pyridine of neighbouring molecules with a C–H⋯O angle of 168.4°" .
Similar intermolecular interactions might be expected in the crystal structure of 1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine, potentially involving the nitrogen atoms of the imidazole ring or interactions with the halogen atoms (halogen bonding).
Applications and Research Opportunities
Research Directions
Priority research areas for this compound should include:
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Development of efficient and scalable synthetic methods
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Comprehensive physicochemical characterization
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Evaluation of biological activity profiles
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Structure-activity relationship studies with systematic modification of substituents
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Crystallographic analysis to determine precise three-dimensional structure
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Computational modeling of potential target interactions
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